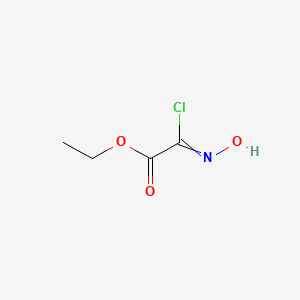
Ethyl 2-chloro-2-(hydroxyimino)acetate
Cat. No. B1236916
M. Wt: 151.55 g/mol
InChI Key: UXOLDCOJRAMLTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08367847B2
Procedure details


Ethyl chlorohydroxyiminoacetate (ECHA) can be produced from glycine ethyl ester hydrochloride by the in-situ generation of nitrosyl chloride gas from aqueous sodium nitrite and HCl. In particular, Glycine ethyl ester.HCl is dissolved in water. To this is added concentrated HCl solution (32%) and the reaction mixture is cooled to <10° C. HCl gas is then bubbled into the reaction mixture. An aqueous solution of sodium nitrite is dosed into the reactor while maintaining the temperature at <10° C. HCl gas is bubbled into the reactor again followed by a second portion of aqueous sodium nitrite. Finally, the product is purified from the reaction mixture by any appropriate means known to those of skill in the art. For example, the reaction mixture is stirred for a further period and then extracted with a water immiscible solvent (dichloroethane, chloroform, carbon tetrachloride) at room temperature to remove the product from the reaction mixture. The organic extracts are dried with a drying agent and the solvent is flashed off. An oily residue remains, which crystallizes on cooling. The crystals are filtered and washed with a suitable solvent to obtain a purified ECHA.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:7])[CH2:5][NH2:6])[CH3:2].[ClH:8].[OH2:9]>>[Cl:8][C:5](=[N:6][OH:9])[C:4]([O:3][CH2:1][CH3:2])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN)=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture is cooled to <10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HCl gas is then bubbled into the reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at <10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
HCl gas is bubbled into the reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Finally, the product is purified from the reaction mixture by any appropriate means
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with a water immiscible solvent (dichloroethane, chloroform, carbon tetrachloride) at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the product from the reaction mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic extracts are dried with a drying agent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
which crystallizes
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals are filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a suitable solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC(C(=O)OCC)=NO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

